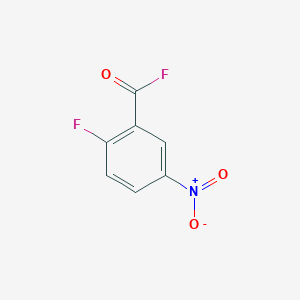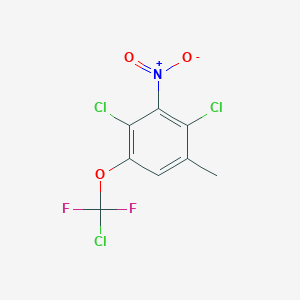
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene, also known as BTFMB, is a highly fluorinated organic compound with a wide range of applications in scientific research. BTFMB has been used in a variety of synthetic reactions, as well as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in reaction mixtures, and as a model compound for studying the reactivity of fluorinated compounds. 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene has also been used in biochemical and physiological studies, as it has been shown to interact with various proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene is not yet fully understood. It is believed that 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene binds to proteins and enzymes in a non-covalent manner, forming a complex that can affect the activity of the protein or enzyme. 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene is also believed to interact with other molecules in the cell, such as DNA, RNA, and other small molecules.
Biochemical and Physiological Effects
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene can inhibit the activity of certain enzymes, such as cytochrome P450, and can also reduce the activity of certain proteins, such as transcription factors. In vivo studies have shown that 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene can reduce inflammation, modulate the immune response, and reduce the activity of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene has several advantages for use in lab experiments. It is a highly fluorinated compound, which makes it highly resistant to chemical and thermal degradation. Additionally, it is relatively inexpensive to synthesize, and is relatively easy to handle. However, there are some limitations to using 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene in lab experiments. It is a relatively new compound, and its effects on proteins and enzymes are not yet fully understood. Additionally, it can be difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene. One potential direction is to further explore its effects on proteins and enzymes. Another potential direction is to investigate its potential therapeutic applications, such as its potential to reduce inflammation or modulate the immune response. Additionally, further research could be done to explore its potential applications in organic synthesis, such as its potential to be used as a catalyst in reaction mixtures. Finally, further research could be done to develop methods for synthesizing 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene in larger quantities.
Métodos De Síntesis
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene can be synthesized by a variety of methods. The most common method is the reaction of 2,4-difluorotoluene with trifluoromethanesulfonic anhydride, followed by hydrolysis of the resulting sulfonate. This method is often used for the synthesis of 2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene in the laboratory. Another method involves the reaction of 2,4-difluorotoluene with trifluoromethyl iodide, followed by hydrolysis of the resulting iodo compound. This method is often used in industrial-scale synthesis.
Propiedades
IUPAC Name |
1-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9O/c10-7(11,12)4-1-2-6(19-9(16,17)18)5(3-4)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDBJSRIMWERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)-(trifluoromethoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)












